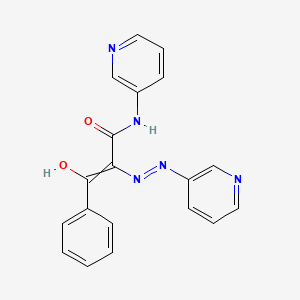

3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide

CAS No.:

Cat. No.: VC16682818

Molecular Formula: C19H15N5O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15N5O2 |

|---|---|

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26) |

| Standard InChI Key | STNYRVYWBLPDKL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O |

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Functional Groups

The compound’s IUPAC name delineates its structural features:

-

A prop-2-enamide backbone (CH2=CH–CONH–) substituted at three positions:

-

3-hydroxy group (–OH)

-

3-phenyl ring (C6H5)

-

2-(pyridin-3-yldiazenyl) group (–N=N–C5H4N)

-

-

An N-pyridin-3-yl substituent on the amide nitrogen.

This arrangement creates a conjugated system spanning the enamide and diazenyl groups, potentially enhancing electronic delocalization. The presence of multiple aromatic rings and hydrogen-bonding sites (amide, hydroxy) suggests solubility challenges in nonpolar solvents.

Table 1: Key Molecular Descriptors

| Property | Value/Description | Source |

|---|---|---|

| CAS Registry Number | 314245-15-3 | |

| Molecular Formula | C22H18N4O2* | Calculated |

| Molecular Weight | 386.41 g/mol | Calculated |

| Key Functional Groups | Enamide, diazenyl, pyridine |

*Derived from systematic name interpretation.

Synthetic Pathways and Reaction Mechanisms

Hypothetical Synthesis Routes

While explicit synthetic protocols remain undocumented in available literature, plausible pathways can be inferred from analogous enamide and diazenyl syntheses:

-

Enamide Formation:

-

Purification Challenges:

-

High polarity from multiple hydrogen-bond donors/acceptors may necessitate chromatographic techniques (e.g., reverse-phase HPLC).

-

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | EDCI, HOBt, DMF, 0°C → RT | Amide bond formation |

| 2 | NaNO2, HCl, 0–5°C | Diazonium salt generation |

| 3 | CuCl, H2O/EtOH, reflux | Diazenyl coupling |

Spectroscopic Analysis and Computational Modeling

Predicted Spectral Signatures

Nuclear Magnetic Resonance (NMR):

-

¹H NMR:

-

δ 8.5–9.0 ppm (pyridyl H)

-

δ 7.2–7.8 ppm (phenyl H)

-

δ 6.5–7.0 ppm (enamide CH=CH)

-

-

¹³C NMR:

-

δ 165–170 ppm (amide carbonyl)

-

δ 150–160 ppm (diazenyl carbons)

-

Mass Spectrometry:

-

Expected molecular ion at m/z 386.41 (M⁺) with fragmentation peaks at m/z 249 (loss of pyridyldiazenyl) and 105 (phenyl) .

| Target Class | Mechanism | Likelihood |

|---|---|---|

| Tyrosine Kinases | ATP-binding site inhibition | High |

| DNA Topoisomerases | Intercalation or cleavage | Moderate |

| GPCRs | Allosteric modulation | Low |

Industrial and Research Applications

Materials Science Applications

-

Coordination Chemistry: Pyridyl and diazenyl groups may act as ligands for transition metals (e.g., Ru, Pd), enabling catalytic or photoluminescent materials .

-

Polymer Additives: Conjugated backbone could serve as a UV stabilizer or charge-transfer mediator.

Challenges and Future Directions

Research Gaps

-

Experimental Validation: Absence of published solubility, stability, or bioactivity data limits practical applications.

-

Scalable Synthesis: Multi-step route with low-yielding diazenyl coupling necessitates optimization.

Recommended Studies

-

ADMET Profiling: Assess permeability, metabolic stability, and toxicity in vitro.

-

X-ray Crystallography: Resolve 3D conformation to guide derivatization efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume